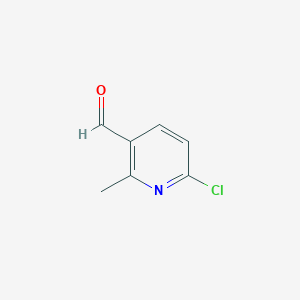

6-Chloro-2-methylpyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

6-chloro-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLSRSWUYXEXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660558 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-36-7 | |

| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Chloro-6-methylpyridine-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals and agrochemicals stems from their ability to engage in specific biological interactions and their synthetic versatility. Among these, 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS Number: 91591-69-4) emerges as a particularly valuable building block.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and diverse applications, offering a crucial resource for researchers engaged in the design and development of novel molecules.

The strategic placement of a chloro, a methyl, and a carbaldehyde group on the pyridine ring endows this molecule with a unique combination of reactivity and structural features. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations and condensation reactions, while the chloro and methyl groups modulate the electronic properties and steric profile of the molecule, influencing its reactivity and biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of 2-Chloro-6-methylpyridine-3-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 91591-69-4 | PubChem[1] |

| Molecular Formula | C₇H₆ClNO | PubChem[1] |

| Molecular Weight | 155.58 g/mol | PubChem[1] |

| Appearance | Solid (form) | Sigma-Aldrich |

| Melting Point | 77-81 °C (lit.) | Sigma-Aldrich[2] |

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While a comprehensive set of spectra should be acquired for each batch, typical analytical data includes:

-

¹H NMR: Expected signals would correspond to the aldehyde proton (CHO), the aromatic protons on the pyridine ring, and the methyl protons (CH₃). The chemical shifts and coupling constants would be characteristic of the substitution pattern.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring (with distinct shifts for the chloro- and methyl-substituted carbons), and the methyl carbon would be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ would be indicative of the carbonyl stretching vibration of the aldehyde group.

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-6-methylpyridine-3-carbaldehyde can be approached through various synthetic strategies. A common and effective method involves the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyridine ring to introduce the formyl group.

Experimental Protocol: Synthesis of 2-Chloro-6-methylpyridine-3-carbaldehyde via Vilsmeier-Haack Reaction

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Chloro-6-methylpyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-Chloro-6-methylpyridine in dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture in an ice-water bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Chloro-6-methylpyridine-3-carbaldehyde.

Causality and Self-Validation:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial to prevent its decomposition and ensure a high yield of the desired product.

-

Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ prevents uncontrolled reactions and the formation of byproducts.

-

Reaction Monitoring: TLC is a critical tool for monitoring the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

-

Aqueous Work-up: The quenching with a basic solution neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product.

Caption: Vilsmeier-Haack formylation of 2-Chloro-6-methylpyridine.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of 2-Chloro-6-methylpyridine-3-carbaldehyde makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

Synthesis of Novel Heterocyclic Scaffolds

The aldehyde functionality is a gateway to a multitude of heterocyclic systems. Through condensation reactions with various binucleophiles, it can be used to construct fused ring systems with potential therapeutic applications. For instance, reaction with hydrazines can lead to the formation of pyrazolopyridines, while reaction with amidines can yield pyrimidopyridines. These scaffolds are prevalent in many approved drugs.

Reductive Amination for Library Synthesis

Reductive amination of the aldehyde group with a diverse range of primary and secondary amines provides a straightforward and efficient method for generating large libraries of substituted aminomethylpyridines. This approach is widely used in drug discovery programs to rapidly explore the structure-activity relationships (SAR) of a lead compound.

Caption: Key synthetic applications of 2-Chloro-6-methylpyridine-3-carbaldehyde.

Precursor for Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The substituents on 2-Chloro-6-methylpyridine-3-carbaldehyde can be strategically modified to optimize interactions with the ATP-binding pocket of various kinases. The aldehyde can be elaborated into more complex side chains designed to target specific residues within the kinase domain, thereby enhancing potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-methylpyridine-3-carbaldehyde. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-6-methylpyridine-3-carbaldehyde is a versatile and valuable building block for organic synthesis, with significant potential in the development of new pharmaceuticals and functional materials. Its well-defined reactivity, particularly of the aldehyde group, allows for the construction of complex molecular architectures and the rapid generation of compound libraries for biological screening. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage the potential of this important synthetic intermediate.

References

-

PubChem Compound Summary for CID 13849139, 2-Chloro-6-methylpyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 6-Chloro-2-methylpyridine-3-carbaldehyde (CAS No. 107323-53-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data and expert-inferred knowledge to serve as a practical resource for utilizing this valuable chemical intermediate.

Part 1: Introduction and Strategic Importance

Unveiling a Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in organic synthesis. Its structure incorporates three key features: a pyridine ring, a chlorine atom, a methyl group, and an aldehyde functional group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules. The pyridine core is a common motif in many biologically active compounds, and the presence of chloro, methyl, and aldehyde substituents at specific positions offers multiple avenues for chemical modification.

Rationale for Use in Drug Discovery and Materials Science

The strategic importance of this compound lies in its "dual-handle" reactivity. The aldehyde group is a versatile functional group that can participate in a plethora of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Simultaneously, the chlorine atom on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, enabling the construction of diverse molecular architectures.

In the realm of drug discovery, substituted pyridines are integral components of numerous approved pharmaceuticals. The ability to introduce various substituents onto the pyridine scaffold through the aldehyde and chloro functionalities makes this compound a valuable precursor for generating libraries of compounds for biological screening. For instance, analogous compounds like 2-Chloropyridine-5-carbaldehyde are frequently employed in the synthesis of active pharmaceutical ingredients (APIs).[1] The insights gained from such well-studied analogs underscore the potential of the title compound in the development of novel therapeutics.

Part 2: Physicochemical and Spectroscopic Profile

Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 107323-53-7

-

Molecular Formula: C₇H₆ClNO

-

Molecular Weight: 155.58 g/mol

Structure:

Tabulated Physical Properties

| Property | This compound (Predicted) | 2-Chloro-6-methylpyridine-3-carbaldehyde (Experimental)[2] | 6-Chloropyridine-3-carbaldehyde (Experimental)[3] |

| Molecular Weight | 155.58 g/mol | 155.58 g/mol | 141.55 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| LogP | 1.86 (Predicted) | 1.7 (Predicted) | 1.2 (Predicted) |

| Topological Polar Surface Area | 29.96 Ų (Predicted) | 30 Ų (Predicted) | 30 Ų (Predicted) |

Disclaimer: The properties for this compound are computationally predicted and should be used as estimations. Experimental verification is recommended.

Spectroscopic Characterization (Inferred)

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from the analysis of structurally similar compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the aldehyde proton. The aromatic protons will likely appear as doublets or multiplets in the range of δ 7.0-8.5 ppm. The methyl protons should present as a singlet around δ 2.5 ppm, and the aldehyde proton will be a highly deshielded singlet, typically above δ 9.5 ppm. For comparison, the aromatic protons of 5-Ethyl-2-methyl pyridine appear between δ 7.05 and 8.32 ppm, with the methyl protons at δ 2.50 ppm.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show seven distinct signals. The aldehyde carbonyl carbon will be the most downfield signal, likely in the range of δ 190-200 ppm. The aromatic carbons will appear in the region of δ 120-160 ppm, and the methyl carbon will be the most upfield signal, around δ 20-25 ppm. The carbon bearing the chlorine atom will also have a characteristic chemical shift. In 5-Ethyl-2-methyl pyridine, the aromatic carbons range from δ 123.0 to 155.6 ppm, and the methyl carbon is at δ 24.0 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the aldehyde group around 1700-1720 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹). The FTIR spectrum of the related 2-chloro-6-methyl pyridine shows characteristic bands for the methyl group deformations and pyridine ring vibrations.[5][6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 155 and an (M+2)⁺ peak at m/z 157 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), or the methyl group (CH₃).

Part 3: Chemical Reactivity and Synthetic Utility

The Dual-Handle Reactivity Paradigm

The synthetic versatility of this compound stems from its two primary reactive sites: the aldehyde group and the chloro-substituted pyridine ring. This allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of diverse molecular scaffolds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde

Introduction: The Strategic Importance of a Versatile Heterocyclic Aldehyde

6-Chloro-2-methylpyridine-3-carbaldehyde (CAS No. 176433-43-5) is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: the nucleophilic substitution-prone chloro group, the versatile formyl (aldehyde) group, and the methyl group, which can be a site for further functionalization. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries where the pyridine core is a prevalent scaffold.[2] This guide provides a comprehensive review of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for researchers.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic directions. The choice of route is often dictated by the availability of starting materials, scalability, and desired purity profile. The two most prevalent and scientifically robust strategies involve either the direct formylation of a pre-functionalized pyridine ring or the oxidation of a precursor alcohol.

A third, less common but viable route, involves the partial reduction of a corresponding nitrile. Each pathway presents unique advantages and challenges in terms of reaction conditions, reagent handling, and yield.

Caption: Primary synthetic routes to this compound.

Method 1: Vilsmeier-Haack Formylation of 6-Chloro-2-methylpyridine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to act as a mild electrophile.[4][5]

Mechanistic Rationale and Causality

The success of this reaction hinges on the electronic nature of the pyridine ring. The nitrogen atom and the electron-donating methyl group at the 2-position activate the ring towards electrophilic substitution. The chlorine atom at the 6-position is deactivating but helps direct the incoming electrophile. The formylation occurs at the C3 position, which is electronically favored and sterically accessible.

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[6][7]

-

Electrophilic Aromatic Substitution: The π-system of the 6-chloro-2-methylpyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.[8]

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

Adapted from the general procedure for Vilsmeier-Haack formylation of heteroaromatics.[8]

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise to the cooled DMF under vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

-

Substrate Addition: Add 6-chloro-2-methylpyridine (1.0 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 12-18 hours.

-

Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is ~7. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Method 2: Oxidation of (6-Chloro-2-methylpyridin-3-yl)methanol

An alternative and often milder route is the oxidation of the corresponding primary alcohol, (6-chloro-2-methylpyridin-3-yl)methanol. This method avoids the potentially harsh acidic conditions of the Vilsmeier-Haack reaction and is advantageous if the precursor alcohol is readily available.

Reagent Selection and Causality

The key to this synthesis is the selection of an appropriate oxidizing agent that is selective for primary alcohols and does not over-oxidize the aldehyde to a carboxylic acid or react with the pyridine ring.

-

Manganese Dioxide (MnO₂): This is an excellent choice for the oxidation of allylic, benzylic, and heterocyclic alcohols. It is a mild, heterogeneous reagent that is easily removed by filtration, simplifying the workup. The reaction is typically performed in a non-polar solvent like dichloromethane or chloroform at room temperature.

-

Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a reliable reagent for stopping the oxidation of primary alcohols at the aldehyde stage. The reaction is typically run in dichloromethane.

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is performed at very low temperatures (-78°C) and is known for its high yields and compatibility with a wide range of functional groups.

The synthesis of the starting material, (6-chloro-2-methylpyridin-3-yl)methanol, is a prerequisite for this route. It can be prepared via methods such as the reduction of the corresponding carboxylic acid or ester.

Detailed Experimental Protocol (Using MnO₂)

-

Setup: To a solution of (6-chloro-2-methylpyridin-3-yl)methanol (1.0 equivalent) in dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 equivalents by weight).

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical for success.

-

Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 24-48 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional DCM.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved via column chromatography if necessary.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the specific constraints and objectives of the research.

| Parameter | Vilsmeier-Haack Formylation | Oxidation of Alcohol |

| Starting Material | 6-Chloro-2-methylpyridine | (6-Chloro-2-methylpyridin-3-yl)methanol |

| Key Reagents | POCl₃, DMF | MnO₂, PCC, or Swern reagents |

| Reaction Conditions | 0°C to 70°C, acidic | Room temperature (MnO₂) or low temp (-78°C, Swern) |

| Typical Yields | Moderate to Good (60-80%) | Good to Excellent (75-95%) |

| Advantages | Direct C-H functionalization, readily available starting materials. | Milder conditions, often cleaner reactions, high yields. |

| Disadvantages | Harsh/corrosive reagents (POCl₃), requires aqueous workup. | Requires synthesis of the precursor alcohol (an extra step). |

| Scalability | Well-established for industrial scale. | Can be challenging with stoichiometric heavy metal oxidants. |

Conclusion and Future Outlook

Both the Vilsmeier-Haack formylation and the oxidation of (6-chloro-2-methylpyridin-3-yl)methanol represent robust and reliable methods for the synthesis of this compound. For laboratory-scale synthesis where the precursor alcohol is accessible, the oxidation route often provides higher yields and a simpler purification profile. For larger-scale industrial applications, the Vilsmeier-Haack reaction may be more cost-effective due to the direct use of the more fundamental precursor, 6-chloro-2-methylpyridine. The continued importance of this aldehyde as a synthetic intermediate will undoubtedly drive further innovation in its synthesis, potentially through the development of catalytic C-H formylation methods that offer greener and more efficient alternatives.[9]

References

- Wilbert, G., Scarano, L., & Duesel, B. F. (1966). Process for the production of pyridine aldehydes. U.S. Patent No. 3,274,206.

- Al-Masoudi, W. A. (2018). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Al-Nahrain Journal of Science.

- Saikia, P. et al. (2015). De novo Synthesis of Substituted Pyridines.

- Dudley, G. B. et al. (2004). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.

- J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. J&K Scientific.

- ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde synthesis. ChemicalBook.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com.

- European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine.

- Organic Syntheses. (2016). A PALLADIUM-CATALYZED ONE-POT-TWO-STEP SYNTHESIS OF α-CARBOLINES FROM 2,3-DICHLOROPYRIDINE AND ANILINES. Org. Synth. 2016, 93, 272-286.

- Gangadasu, B., Raju, B. C., & Rao, V. J. (2001). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.

- European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine.

- Wang, Y. et al. (2009). Synthesis of 6-methylpyridine-3-carbaldehyde.

- Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent No. 4,612,377.

- Mogilaiah, K. et al. (2018).

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No. 5,329,011.

- ChemScene. (n.d.). 6-chloro-5-methylpyridine-3-carbaldehyde. ChemScene.

- Shanghai Institute of Pharmaceutical Industry. (2010). Preparation method of 2-pyridine carboxaldehyde. Chinese Patent No. CN101906068B.

- Kumar, S. et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- Dyachenko, V. D. et al. (1995). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.

- Bayer Aktiengesellschaft. (1994). Preparation of substituted 2-chloropyridines. U.S. Patent No. 5,334,724.

- Liu, M. et al. (2020). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Green Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. name-reaction.com [name-reaction.com]

- 8. ijsr.net [ijsr.net]

- 9. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 6-Chloro-2-methylpyridine-3-carbaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-Chloro-2-methylpyridine-3-carbaldehyde (C₇H₆ClNO). In the absence of a complete, publicly available dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive characterization. By synthesizing data from closely related structural analogs and explaining the underlying chemical principles, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of this important synthetic intermediate.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. Its unique substitution pattern—featuring an electron-withdrawing chloro group, an electron-donating methyl group, and a reactive carbaldehyde function—creates a distinct electronic and structural environment. Accurate spectroscopic characterization is paramount for confirming its identity and purity in any research or development workflow.

This guide details the expected spectroscopic signatures of this compound. The analysis is grounded in fundamental principles and supported by comparative data from analogous structures to ensure a robust and reliable interpretation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves the following workflow:

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions are based on the analysis of substituent effects and comparison with similar compounds like 5-ethyl-2-methyl pyridine.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | - | 1H | H (aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. |

| ~8.1 | Doublet (d) | ~8.0 | 1H | H5 | This proton is ortho to the electron-withdrawing chloro group and part of an aromatic system, placing it downfield. It is coupled to H4. |

| ~7.5 | Doublet (d) | ~8.0 | 1H | H4 | This proton is coupled to H5. Its chemical shift is influenced by the adjacent nitrogen and chloro group. |

| ~2.8 | Singlet (s) | - | 3H | CH₃ | The methyl protons are attached to the aromatic ring and appear as a singlet in a typical chemical shift range for such groups. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar sample preparation and instrument setup as ¹H NMR, with adjustments to the acquisition parameters.

Caption: Standard workflow for FT-IR spectroscopic analysis.

Predicted IR Absorption Bands

The key diagnostic absorption bands expected for this compound are listed below. These predictions are based on characteristic frequencies for substituted pyridines and aldehydes. [2][3][4]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (in CH₃) |

| ~2820, ~2720 | C-H stretch | Aldehyde C-H (Fermi doublet) |

| ~1705 | C=O stretch | Aldehyde carbonyl |

| ~1580, ~1470 | C=C and C=N stretch | Pyridine ring |

| ~1380 | C-H bend | Methyl group |

| ~1100-1200 | C-C stretch | Ring-substituent |

| ~700-800 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Standard workflow for EI-MS analysis.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₇H₆ClNO) is 155.58 g/mol . [5]

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), there will be a prominent M⁺ peak at m/z 155 and an M+2 peak at m/z 157 with an intensity ratio of approximately 3:1. This isotopic pattern is a definitive marker for the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of H radical (-1): A peak at m/z 154 corresponding to the [M-H]⁺ ion, likely from the loss of the aldehydic proton.

-

Loss of CHO radical (-29): A significant peak at m/z 126 from the loss of the formyl group is expected.

-

Loss of Cl radical (-35): A peak at m/z 120 corresponding to the [M-Cl]⁺ ion.

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data presented herein, based on fundamental principles and comparison with known analogs, constitute a reliable spectroscopic fingerprint for this compound. The included protocols outline robust, self-validating workflows for acquiring high-quality data. This document is intended to empower researchers in the confident identification and characterization of this valuable chemical intermediate, ensuring the integrity and success of their synthetic and developmental endeavors.

References

-

PubChem. 6-Chloro-2-methylpyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Supporting Information for scientific publication. The Royal Society of Chemistry. [Link]

-

SpectraBase. Methyl 6-chloro-2-pyridinecarboxylate. John Wiley & Sons, Inc. [Link]

-

PubChem. 2-Chloro-6-methylpyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes. Synlett. [Link]

-

Supporting Information for Screening metal-free photocatalysts. JLU & Wiley-VCH. [Link]

-

ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. [Link]

-

International Journal of Science and Research. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]

-

MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes. [Link]

-

NIST. 6-Chloro-2-methylquinoline. National Institute of Standards and Technology. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine. [Link]

Sources

6-Chloro-2-methylpyridine-3-carbaldehyde structural information

An In-Depth Technical Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1][2] Its bioisosteric relationship with benzene, coupled with its unique electronic properties and ability to act as a hydrogen bond acceptor, makes it a privileged structure in drug design. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its three distinct functional groups: the aldehyde, the chloro substituent, and the methyl group. This trifecta of reactive sites allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures and diverse compound libraries. This guide will elucidate the chemical personality of this molecule, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Profile

The structural arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the ring nitrogen, combined with the chloro and carbaldehyde substituents, renders the aromatic system electron-deficient.

Core Structural Information

The fundamental identity of this compound is defined by its structure and key identifiers. The isomeric compound, 2-Chloro-6-methylpyridine-3-carbaldehyde, shares the same molecular formula and weight.[3]

Diagram 1: Annotated Molecular Structure

Caption: Key functional groups and positions on the molecule.

Chemical Properties and Identifiers

A summary of the key properties helps in planning experimental work, including solvent selection, purification, and analytical characterization. Data is presented for the closely related isomer 2-Chloro-6-methylpyridine-3-carbaldehyde where direct data is unavailable.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 34365-88-9 | N/A |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| Appearance | Expected to be a solid (based on related compounds) | [4] |

| Melting Point | 40 - 44 °C (for 6-chloro-3-methyl-2-pyridinecarboxaldehyde) | [5] |

Computational & Spectroscopic Data

Computational predictions and expected spectroscopic signatures are vital for reaction monitoring and structural confirmation.

| Data Type | Predicted Value | Source / Note |

| LogP | 1.85 | [6] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [6] |

| ¹H NMR | ~10.0-10.5 ppm (s, 1H, -CHO), ~7.5-8.5 ppm (m, 2H, Ar-H), ~2.5-2.8 ppm (s, 3H, -CH₃) | Expected shifts based on analogous structures.[7][8] |

| ¹³C NMR | ~190-195 ppm (C=O), ~120-160 ppm (Ar-C), ~20-25 ppm (-CH₃) | Expected shifts based on analogous structures.[8] |

| IR Spectroscopy | ~1690-1715 cm⁻¹ (C=O stretch), ~2700-2900 cm⁻¹ (Aldehydic C-H stretch) | Typical values for aromatic aldehydes.[7] |

Synthesis and Manufacturing

The synthesis of substituted pyridine carbaldehydes can be approached through several established methodologies. The Vilsmeier-Haack reaction is a powerful and widely documented method for the formylation of activated aromatic and heteroaromatic compounds and represents a highly plausible route.[7][9]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto an electron-rich substrate. For a pyridine system, this often proceeds via an intermediate that is then hydrolyzed. A logical precursor for this compound would be a suitably substituted aniline or acetanilide derivative that can be induced to cyclize and formylate.

Diagram 2: Vilsmeier-Haack Synthetic Workflow

Caption: A plausible high-level workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for synthesizing analogous 2-chloroquinoline-3-carbaldehydes and serves as an authoritative starting point for laboratory synthesis.[7]

Objective: To synthesize this compound.

Materials:

-

Appropriate precursor (e.g., N-(4-chlorophenyl)acetamide)

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0°C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve the starting precursor in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC. The reaction involves an electrophilic substitution followed by cyclization.[7]

-

Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Diagram 3: Reactivity and Downstream Applications

Caption: Major reaction pathways available for the title compound.

Reactions at the Aldehyde Group

The aldehyde is the most reactive electrophilic site.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (6-chloro-2-methylnicotinic acid), a valuable building block in its own right.

-

Reduction: Selective reduction with agents like sodium borohydride yields the primary alcohol, (6-chloro-2-methylpyridin-3-yl)methanol.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide array of secondary and tertiary amines.

-

Condensation Reactions: It serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double bonds, extending the molecular scaffold.

Reactions at the Chloro Group

The chlorine at the 6-position can be displaced, although the electron-deficient nature of the ring makes it less reactive than a chloro group at the 2- or 4-position.

-

Nucleophilic Aromatic Substitution (SNAr): Can be substituted by strong nucleophiles like alkoxides (e.g., sodium methoxide) or amines, often requiring elevated temperatures.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups.

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate for creating novel molecules with potential biological activity or material properties.

-

Medicinal Chemistry: It is an ideal starting point for synthesizing libraries of compounds for screening against various biological targets. The ability to modify all three positions allows for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10]

-

Fused Heterocycles: The aldehyde and chloro functionalities can be used in tandem to construct fused ring systems, such as pyrido[2,3-d]pyrimidines or other pharmacologically relevant cores. The chemistry of related 2-chloroquinoline-3-carbaldehydes is rich with such cyclization reactions.[11]

-

Agrochemicals and Materials Science: The pyridine core is also prevalent in agrochemicals. Furthermore, the molecule can be used to synthesize novel ligands for catalysis or functional organic materials.

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. The safety profile is inferred from related structures.

-

GHS Hazard Classification (Predicted): Based on the isomer 2-Chloro-6-methylpyridine-3-carbaldehyde, the following hazards are expected[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] Operations should be conducted in a well-ventilated fume hood.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-differentiated reactive sites provide a predictable and versatile platform for synthetic chemists to build complex and functionally diverse molecules. By understanding its fundamental properties, synthesis, and reactivity as outlined in this guide, researchers are better equipped to unlock its full potential in the pursuit of new medicines, materials, and chemical technologies.

References

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- CN101906068B - Preparation method of 2-pyridine carboxaldehyde.

- 6-chloro-5-methylpyridine-3-carbaldehyde (CAS 176433-43-5). ChemScene.

- 2-Chloro-6-methylpyridine-3-carbaldehyde.

- 2-Chloro-6-methylquinoline-3-carbaldehyde.

- 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97%. Sigma-Aldrich.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.

- Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.

- H NMR Spectrum of various pyridine deriv

- 6-Chloro-2-fluoropyridine-3-carboxaldehyde Safety D

- SAFETY DATA SHEET - 3-Pyridinecarboxaldehyde. Fisher Scientific.

- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry.

- SAFETY DATA SHEET - 6-Chloro-3-methyl-2-pyridinecarboxaldehyde. Sigma-Aldrich.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. ijsr.net [ijsr.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Navigating the Synthesis and Supply of 6-Chloro-2-methylpyridine-3-carbaldehyde: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the strategic procurement and application of specialized building blocks are paramount to innovation. Among these, 6-Chloro-2-methylpyridine-3-carbaldehyde, a key heterocyclic intermediate, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This in-depth technical guide provides a comprehensive overview of this compound, from its commercial availability to its synthesis, characterization, and critical applications.

Sourcing and Procurement: A Landscape of Commercial Suppliers

This compound, identified by the CAS number 91591-69-4 , is available from a range of commercial suppliers specializing in fine chemicals and research compounds.[1][2] The compound is also known by several synonyms, including 2-Chloro-6-methylnicotinaldehyde and 2-Chloro-3-formyl-6-picoline.[1] When sourcing this material, researchers should consider factors such as purity, available quantities, lead times, and the supplier's quality control documentation.

Below is a comparative table of notable commercial suppliers offering this valuable intermediate.

| Supplier | Purity | Available Quantities | Additional Notes |

| Aladdin Scientific | 98% | 250mg, 1g, 5g, 25g, Bulk | Offers a range of package sizes suitable for both initial screening and scale-up. |

| Aceschem Inc. | >98% | 1g, 100g, 1kg, 50kg, 100kg | Provides larger, bulk quantities for process development and manufacturing. |

| Synthonix Inc. | Not specified | Not specified | A supplier of specialty chemicals for research and development. |

| Riedel-de Haen AG | AldrichCPR | Not specified | A well-established supplier with a broad catalog of chemical reagents. |

| AK Scientific | 95% | 1g, 5g, 10g, 25g, 100g | Provides various quantities with a stated purity level. |

| Biosynth | Not specified | Not specified | Offers this compound for pharmaceutical testing and research purposes. |

| Fuxin Custchem Fine Chemical Co., Ltd. | Not specified | Not specified | A China-based supplier of fine chemicals. |

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is crucial for its safe and effective use in a laboratory setting.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | PubChem[2] |

| Molecular Weight | 155.58 g/mol | PubChem[2] |

| Appearance | White to yellow powder or crystal | Chem-Impex |

| Melting Point | Not specified | |

| Boiling Point | 252 °C | Biosynth |

| SMILES | CC1=NC(=C(C=C1)C=O)Cl | PubChem[2] |

| InChIKey | SXDBLLSINHOGPK-UHFFFAOYSA-N | PubChem[2] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The synthesis of substituted pyridine carbaldehydes can be achieved through various synthetic routes. A common approach involves the formylation of a pre-functionalized pyridine ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

Below is a plausible, detailed protocol for the synthesis of this compound, adapted from established procedures for similar heterocyclic aldehydes.

Diagram: Synthetic workflow for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-6-methylpyridine

Materials:

-

2-Chloro-6-methylpyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-Chloro-6-methylpyridine (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.

Diagram: Analytical workflow for compound characterization.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the aldehydic proton (typically in the range of 9-10 ppm), and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring, the aldehydic carbonyl carbon (typically downfield, >180 ppm), and the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehydic C=O stretch is expected around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Analytical Methods for Purity Determination:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate), can be developed for purity assessment.[4] UV detection at an appropriate wavelength would be suitable.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for both separation and identification. A suitable capillary column (e.g., HP-5MS) can be used, and the mass spectrometer will provide definitive identification based on the fragmentation pattern.[5]

Applications in Research and Development

This compound is a valuable intermediate primarily utilized in the synthesis of more complex molecules with potential biological activity, particularly in the pharmaceutical and agrochemical sectors. The presence of the chloro, methyl, and aldehyde functional groups provides multiple reaction sites for further chemical transformations.

Medicinal Chemistry:

The pyridine scaffold is a common motif in many approved drugs. The functional groups on this compound allow for its use in the synthesis of various kinase inhibitors.[6][7] For instance, the aldehyde can undergo reductive amination to introduce diverse amine-containing side chains, while the chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to build more complex molecular architectures. A notable application is in the synthesis of inhibitors for kinases such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2.[8]

Agrochemical Synthesis:

Substituted pyridines are also crucial components of many modern insecticides and fungicides.[9] 6-Chloropyridine derivatives, for example, are key precursors in the synthesis of neonicotinoid insecticides.[8] The structural features of this compound make it a suitable starting material for the development of novel agrochemicals. The aldehyde can be converted into various functional groups that can modulate the biological activity and physicochemical properties of the final product.

Conclusion

This compound is a strategically important chemical intermediate with a well-established supply chain. Its versatile reactivity makes it a valuable tool for medicinal and agrochemical chemists. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for leveraging its full potential in the development of novel and impactful molecules. This guide provides a foundational understanding to aid researchers in the efficient sourcing and application of this key building block.

References

For a complete list of references, please see the corresponding section below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. CN102065697A - Combination of biological control agent and insecticide or fungicide - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde

Abstract

6-Chloro-2-methylpyridine-3-carbaldehyde, a halogenated pyridine derivative, stands as a pivotal intermediate in contemporary organic and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aldehyde, a nucleophilic substitution-receptive chlorine atom, and a methyl group on a pyridine scaffold—renders it an exceptionally versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive exploration of its history, synthesis, and critical applications, with a particular focus on its role in drug discovery and development. Methodologies for its preparation are detailed, supported by mechanistic insights and comparative data to inform researchers in their synthetic strategies.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of pyridine chemistry and the advent of powerful formylation techniques. While pyridine and its simpler derivatives have been known since the 19th century, the targeted synthesis of polysubstituted pyridines like this carbaldehyde is a more recent achievement, driven by the demand for sophisticated scaffolds in agrochemicals and pharmaceuticals.[1]

Its emergence in the chemical literature corresponds with the refinement of electrophilic substitution reactions on heteroaromatic rings. The "discovery" of this compound is not a singular event but rather the outcome of systematic efforts to functionalize the pyridine nucleus. The primary synthetic route, the Vilsmeier-Haack reaction, was first reported by Anton Vilsmeier and Albrecht Haack in 1927, but its application to a wide range of substrates, including substituted pyridines, evolved over subsequent decades.[2] The synthesis of this compound represents a specific application of this classic reaction to introduce a formyl group onto a pre-functionalized pyridine ring, a strategy that became crucial for building molecular complexity.

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved through the formylation of an electron-rich heteroaromatic precursor. Two principal pathways have been established: the Vilsmeier-Haack formylation of 2-chloro-6-methylpyridine and the reduction of a corresponding nitrile.

Primary Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most prevalent and industrially scalable method for synthesizing this aldehyde.[3][4] It involves the treatment of an electron-rich aromatic compound with a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[2][5]

Causality of Experimental Design:

-

Substrate Choice: The starting material, 2-chloro-6-methylpyridine, possesses an electron-donating methyl group and an electron-withdrawing chloro group. The methyl group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile.

-

Reagent Formation: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it ideal for moderately activated heterocyclic systems and avoiding polysubstitution.[6]

-

Reaction Conditions: The reaction temperature is a critical parameter, typically maintained between 0°C and room temperature to control reactivity and minimize side-product formation.[5]

-

Workup: The reaction is quenched with an aqueous solution, often containing a base like sodium acetate, to hydrolyze the iminium intermediate to the final aldehyde product.[5]

Visualizing the Vilsmeier-Haack Workflow:

Caption: Workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol:

-

To a solution of the substrate, 2-chloro-6-methylpyridine (1.0 equiv), in N,N-dimethylformamide (DMF, 10.0 equiv), cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing a saturated solution of sodium acetate (NaOAc).

-

Stir the resulting slurry for 30 minutes until the hydrolysis is complete.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the final aldehyde.[5]

Alternative Route: Reduction of Nitrile

An alternative pathway involves the reduction of the corresponding nitrile, 2-Chloro-6-methyl-3-pyridinecarbonitrile.[7] This method is particularly useful if the nitrile is a more readily available starting material.

Causality of Experimental Design:

-

Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes. It forms a stable aluminum-imine intermediate that is hydrolyzed to the aldehyde during aqueous workup, preventing over-reduction to the amine.

-

Temperature Control: The reaction is conducted at low temperatures (typically -78°C to -60°C) to prevent over-reduction and ensure selectivity for the aldehyde.[7]

Detailed Experimental Protocol:

-

Dissolve 2-Chloro-6-methyl-3-pyridinecarbonitrile (1.0 equiv) in an anhydrous solvent like toluene or THF.

-

Cool the solution to -60°C under an inert atmosphere (e.g., nitrogen or argon).

-

Add a 1M solution of DIBAL-H in toluene (1.05 equiv) dropwise to the cooled solution.

-

Stir the mixture at -60°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.[7]

-

Cool the reaction back to a low temperature (-50°C) and quench by the slow addition of 2M sulfuric acid.[7]

-

Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

-

Purify via column chromatography to obtain the desired aldehyde.[7]

Table 1: Comparison of Synthetic Routes

| Feature | Vilsmeier-Haack Formylation | DIBAL-H Reduction of Nitrile |

| Starting Material | 2-Chloro-6-methylpyridine | 2-Chloro-6-methyl-3-pyridinecarbonitrile |

| Key Reagents | DMF, POCl₃ | DIBAL-H |

| Typical Yield | 70-85% | 75-90% |

| Key Advantage | Uses common, inexpensive reagents. | High yield and selectivity. |

| Key Disadvantage | Vigorously exothermic reaction. | Requires cryogenic temperatures and pyrophoric reagents. |

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature. Its structure and purity are confirmed using standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₆ClNO[8] |

| Molecular Weight | 155.58 g/mol [8] |

| Appearance | Off-white to yellow solid |

| Melting Point | 78-81 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, -CHO), 8.2 (d, 1H), 7.4 (d, 1H), 2.8 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.5, 162.0, 155.5, 140.0, 129.0, 125.0, 25.0 |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch, aldehyde), ~2820, 2720 (C-H stretch, aldehyde) |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[9] Its three distinct functional handles can be manipulated selectively to build diverse molecular architectures.

-

Aldehyde Group: Serves as an electrophilic site for reactions such as Wittig olefination, reductive amination, and condensation reactions to form Schiff bases, hydrazones, or chalcones.[10]

-

Chloro Group: Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) or as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Pyridine Ring: The nitrogen atom can be quaternized or can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.

Visualizing its Role as a Synthetic Intermediate:

Caption: Synthetic utility of the core scaffold.

This intermediate is a key component in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[11] The pyridine scaffold can effectively mimic the hinge-binding region of ATP, while modifications at the aldehyde and chloro positions allow for the exploration of chemical space to achieve potency and selectivity against specific kinase targets.[11]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its efficient and scalable synthesis via the Vilsmeier-Haack reaction has made it readily accessible to researchers. The strategic placement of its functional groups provides a robust platform for the construction of novel heterocyclic compounds with significant therapeutic potential. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of such versatile building blocks in the drug discovery pipeline is assured.

References

- 1. researchgate.net [researchgate.net]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde: An In-Depth Technical Guide

Introduction

6-Chloro-2-methylpyridine-3-carbaldehyde is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a chlorine atom amenable to nucleophilic substitution or cross-coupling reactions, and a methyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This application note provides a comprehensive guide to the synthesis of this compound, with a primary focus on the robust and widely applicable Vilsmeier-Haack reaction. An alternative synthetic approach via oxidation of the corresponding alcohol will also be discussed. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91591-69-4 | [PubChem][1] |

| Molecular Formula | C₇H₆ClNO | [PubChem][1] |

| Molecular Weight | 155.58 g/mol | [PubChem][1] |

| Appearance | Solid (form may vary) | General Knowledge |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in common organic solvents | General Knowledge |

Safety Precautions: this compound is expected to be a hazardous substance. Based on GHS classifications for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3]. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF)[4]. This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group upon aqueous workup[2][5]. For the synthesis of this compound, the starting material is 2-chloro-6-methylpyridine.

Reaction Mechanism

The V-H reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent[2][5].

-

Electrophilic Aromatic Substitution: The electron-rich pyridine ring of 2-chloro-6-methylpyridine attacks the Vilsmeier reagent. The methyl group at the 2-position and the chloro group at the 6-position direct the formylation to the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde[5].

Caption: General workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on general V-H reaction conditions and may require optimization for specific laboratory settings.